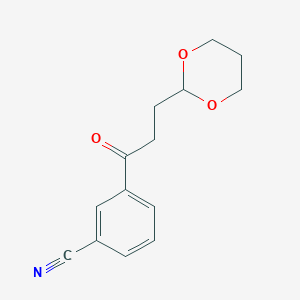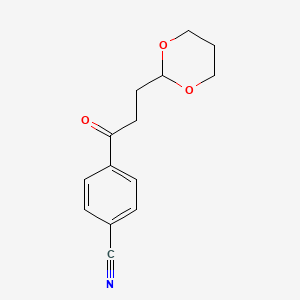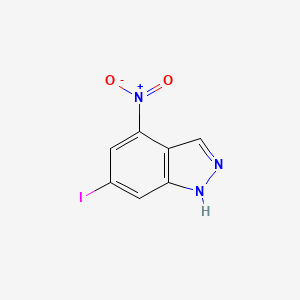![molecular formula C12H7BrClN3 B1326441 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine CAS No. 1044765-07-2](/img/structure/B1326441.png)
2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a bromophenyl group at the 2-position and a chlorine atom at the 4-position of the imidazo[4,5-c]pyridine core
Mecanismo De Acción
- Without specific data on pathways, we can only speculate. However, imidazo[1,2-a]pyridines (a related class) have been studied for their diverse pharmacological effects . These effects may involve modulation of cellular signaling pathways, including kinases, GPCRs, or ion channels.
Biochemical Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromobenzaldehyde and 2-aminopyridine.
Cyclization Reaction: The key step involves the cyclization of 2-bromobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, such as palladium, under reflux conditions. This reaction forms the imidazo[4,5-c]pyridine core.
Chlorination: The final step involves the chlorination of the imidazo[4,5-c]pyridine core at the 4-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-bromophenyl)pyridine: Similar in structure but with the bromine atom at the 3-position.
4-chloro-2-phenylimidazo[4,5-c]pyridine: Lacks the bromine atom but has a phenyl group at the 2-position.
2-(2-bromophenyl)pyrrolidine: Contains a pyrrolidine ring instead of the imidazo[4,5-c]pyridine core.
Uniqueness
2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is unique due to the combination of the bromophenyl and chloro substituents on the imidazo[4,5-c]pyridine core. This unique structure imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-8-4-2-1-3-7(8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQWYPBWFRNPDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=CN=C3Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)




